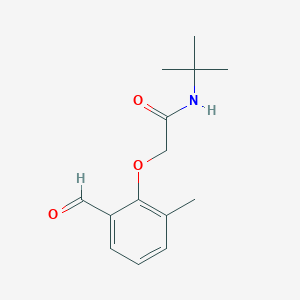
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a tert-butyl group, a formyl group, and a methylphenoxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide typically involves the reaction of 2-(2-formyl-6-methylphenoxy)acetic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide can undergo various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: 2-(2-carboxy-6-methylphenoxy)acetamide
Reduction: 2-(2-hydroxymethyl-6-methylphenoxy)acetamide
Substitution: Various substituted acetamides depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butyl)-2-(2-formylphenoxy)acetamide
- N-(tert-Butyl)-2-(2-methylphenoxy)acetamide
- N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide
Uniqueness
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, potentially affecting the compound’s interactions with other molecules.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
N-tert-butyl-2-(2-formyl-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H19NO3/c1-10-6-5-7-11(8-16)13(10)18-9-12(17)15-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
Clé InChI |
MWLZGMOVCBRKRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C=O)OCC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
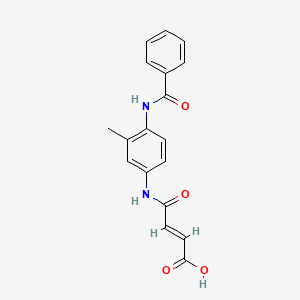
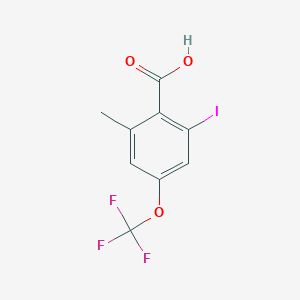
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
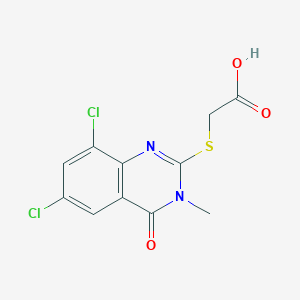
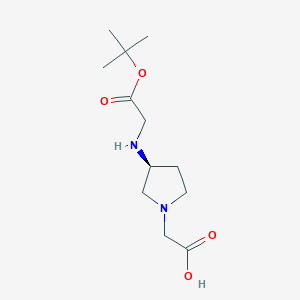
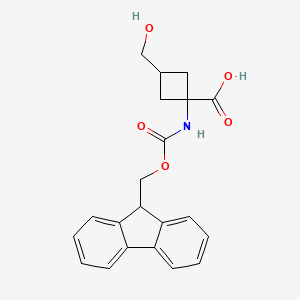
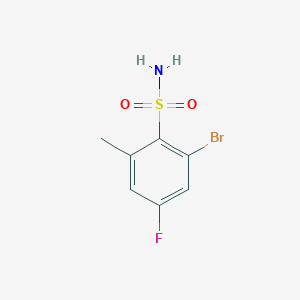

![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)
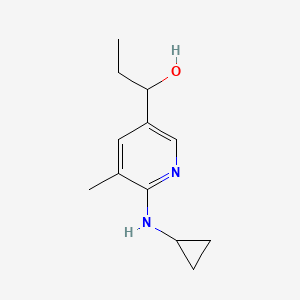
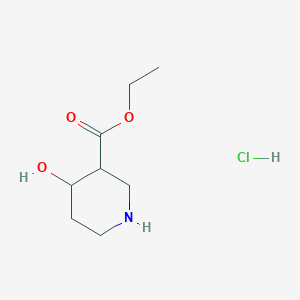
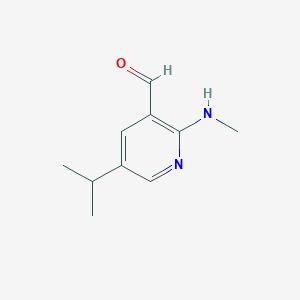
![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)
